
Benzarone
Übersicht
Beschreibung
Benzarone ist ein Benzofuran-Derivat, das für seine pharmakologischen Eigenschaften bekannt ist, insbesondere in der Behandlung von Gefäßerkrankungen. Es wird hauptsächlich verwendet, um die Elastizität der Kapillaren zu verbessern und die Kapillarpermeabilität zu reduzieren, wodurch es bei der Behandlung von Erkrankungen wie Krampfadern und Hämorrhoiden wirksam ist . This compound ist auch für seine Fähigkeit bekannt, den humanen Harnsäuretransporter 1 (hURAT1) zu hemmen, der eine Rolle bei der Senkung des Serumharnsäurespiegels spielt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Benzarone kann durch eine Friedel-Crafts-Acylierungsreaktion synthetisiert werden. Der Prozess beinhaltet die Reaktion von 2-Ethylbenzofuran mit Anisoylchlorid in Gegenwart eines Lewis-Säure-Katalysators. Die Reaktion wird typischerweise bei Temperaturen zwischen 15 und 30 °C durchgeführt, gefolgt von Ansäuern, Waschen und Kristallisation, um das Zwischenprodukt zu erhalten. Dieses Zwischenprodukt wird dann mit einer Lewis-Säure weiter umgesetzt und ähnlichen Nachbehandlungsschritten unterzogen, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, ist aber für die großtechnische Herstellung optimiert. Der Prozess beinhaltet die Verwendung spezifischer Lösungsmittel und kontrollierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen sind milder, wodurch hohe Temperaturen und Energieverbrauch vermieden werden, was den Prozess effizienter und umweltfreundlicher macht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Benzarone unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren und so seine pharmakologische Aktivität verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel und andere Elektrophile werden üblicherweise in Substitutionsreaktionen verwendet.
Wichtige gebildete Produkte:
Oxidation: Benzbromaron
Reduktion: Reduzierte Derivate von this compound
Substitution: Verschiedene substituierte Benzofuran-Derivate
Wissenschaftliche Forschungsanwendungen
Benzarone is a compound with several research applications, particularly in the context of cancer treatment and as an EYA (Eyes Absent) inhibitor .
EYA Inhibition and Angiogenesis
This compound has been identified as a potent EYA inhibitor . EYA proteins are haloacid dehalogenase phosphatases and transcription factors . this compound inhibits the motility of mammary epithelial cells over-expressing EYA2, as well as the motility of endothelial cells . It also attenuates tubulogenesis in matrigel and sprouting angiogenesis in the ex vivo aortic ring assay in a dose-dependent manner .
In vivo studies have demonstrated the anti-angiogenic effect of this compound, as treatment of zebrafish embryos led to significant and dose-dependent defects in the developing vasculature . These findings suggest that EYA tyrosine phosphatase activity is pro-angiogenic, making this compound and Benzbromarone potential candidates for repurposing as drugs for cancer metastasis, tumor angiogenesis, and vasculopathies .
Development of this compound Derivatives for Cancer Treatment
Researchers have developed this compound derivatives to inhibit the Sonic Hedgehog (SHH) signaling pathway, which is implicated in medulloblastoma, a common malignant brain tumor in children . One such derivative, DS-1–38, functions as an EYA antagonist and opposes SHH signaling . DS-1–38 has shown to inhibit SHH-MB growth in vitro and in vivo, exhibits excellent brain penetrance, and increases the lifespan of genetically engineered mice predisposed to fatal SHH-MB . This indicates that EYA inhibitors, such as this compound derivatives, hold promise as therapies for pediatric SHH-MB .
Liver Injury Case Report
There is a case report of this compound-induced liver injury .
Comparison Table
Considerations
Wirkmechanismus
Benzarone exerts its effects primarily by inhibiting the human uric acid transporter 1 (hURAT1), which reduces the reabsorption of uric acid in the kidneys, thereby lowering serum uric acid levels . Additionally, this compound inhibits the tyrosine phosphatase activity of eyes absent homolog 3 (EYA3), which plays a role in cellular proliferation and migration . This dual mechanism makes this compound effective in treating both vascular disorders and certain types of cancer .
Vergleich Mit ähnlichen Verbindungen
Benzbromarone: A structurally related compound with similar uricosuric properties.
Probenecid: Another uricosuric agent used in the treatment of gout.
Sulfinpyrazone: A uricosuric drug with a similar mechanism of action.
Comparison: Benzarone is unique in its dual mechanism of action, targeting both hURAT1 and EYA3, which gives it a broader range of therapeutic applications compared to other uricosuric agents . While Benzbromarone and Probenecid primarily focus on reducing serum uric acid levels, this compound’s additional inhibition of EYA3 makes it a promising candidate for cancer treatment .
Biologische Aktivität
Benzarone is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and angiogenesis inhibition. This article explores its mechanisms of action, efficacy, and relevant case studies.
This compound functions primarily as an inhibitor of the EYA (Eyes Absent) family of tyrosine phosphatases. These proteins play a crucial role in various cellular processes including cell migration, proliferation, and angiogenesis. The inhibition of EYA proteins by this compound leads to several biological effects:
- Inhibition of Angiogenesis : this compound has been shown to inhibit endothelial cell motility and tubulogenesis in vitro, which are critical processes in angiogenesis. This effect was demonstrated in assays using mammary epithelial cells and endothelial cells where this compound reduced cell motility and tubule formation significantly .
- Anti-Tumor Activity : Recent studies indicate that this compound can suppress tumor growth by inhibiting EYA2 activity, which is linked to the proliferation of certain cancers such as medulloblastoma. In vitro and in vivo studies have shown that this compound derivatives can effectively reduce tumor size and increase survival rates in animal models predisposed to these cancers .
Efficacy Data
The following table summarizes key findings from various studies regarding the efficacy of this compound:
Case Studies
Case Study 1: Liver Toxicity Associated with Benzbromarone
A notable case report highlighted severe liver injury associated with the use of benzbromarone, a compound closely related to this compound. A 39-year-old male developed acute liver failure after four months of treatment for hyperuricemia. Despite aggressive treatment, he required a liver transplant due to massive necrosis consistent with drug-induced liver injury . This case underscores the importance of monitoring liver function when using compounds related to this compound.
Case Study 2: Medulloblastoma Treatment
In a study focusing on pediatric patients with medulloblastoma, researchers developed derivatives based on this compound that showed enhanced inhibitory effects on EYA proteins. One derivative significantly inhibited tumor growth both in vitro and in vivo, demonstrating the potential for developing targeted therapies based on this compound's structure .
Research Findings
- Cell Viability Assays : In vitro studies indicated that exposure to this compound resulted in a marked decrease in cell viability among endothelial cells, reinforcing its anti-angiogenic properties .
- Selectivity for EYA Inhibition : Research has shown that this compound exhibits selectivity towards EYA over classical protein tyrosine phosphatases, making it a promising candidate for further therapeutic development .
Eigenschaften
IUPAC Name |
(2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRXIWQYSOIBDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061721 | |
Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1477-19-6 | |
Record name | Benzarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1477-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzarone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzarone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzarone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23ZW4BG89C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Benzarone?
A1: this compound exhibits multiple mechanisms of action. It acts as a uricosuric agent, increasing the excretion of uric acid in urine, primarily by inhibiting uric acid transporter 1 (URAT1) in the kidneys []. Additionally, this compound demonstrates inhibitory effects on the tyrosine phosphatase activity of Eyes Absent (EYA) proteins [, ].
Q2: How does this compound affect SHH medulloblastoma growth?
A2: this compound derivatives, specifically DS-1-38, have been shown to inhibit EYA1 tyrosine phosphatase activity, disrupting the Sonic Hedgehog (SHH) signaling pathway [, ]. This disruption leads to reduced SHH medulloblastoma (SHH-MB) growth in vitro and in vivo [].
Q3: How does this compound's impact on EYA proteins influence angiogenesis?
A3: Inhibiting EYA tyrosine phosphatase activity with this compound and its derivative, DS-1-38, attenuates angiogenesis. This has been observed in vitro through reduced tubulogenesis in Matrigel and in vivo through impaired blood vessel development in zebrafish embryos and reduced vascularization in Ewing sarcoma xenografts [, ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H14O3, and its molecular weight is 266.29 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research doesn't delve into detailed spectroscopic characterization, various analytical methods, including thin-layer chromatography (TLC) [], high-performance liquid chromatography (HPLC) [, , ], and gas chromatography-mass spectrometry (GC-MS) [, , ], have been employed to identify and quantify this compound in biological samples.
Q6: Has computational chemistry been used in this compound research?
A6: While the provided research does not explicitly detail computational studies, the development of this compound derivatives like DS-1-38 for enhanced EYA inhibition suggests potential use of structure-activity relationship (SAR) studies and possibly computational modeling [, ].
Q7: How do structural modifications of this compound influence its activity?
A7: Studies on this compound derivatives demonstrate the impact of structural changes on EYA inhibition and anti-tumor activity. The addition of specific side chains to the benzofuran core of this compound, as seen in DS-1-38, has been shown to enhance its potency against EYA proteins and SHH-MB growth [, ].
Q8: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A8: this compound is well-absorbed after oral administration [, ]. It undergoes significant hepatic metabolism, primarily via hydroxylation, and is mainly excreted through the biliary system (bile) into the feces [, , ]. Urinary excretion of this compound and its metabolites is minimal [].
Q9: Does Benzbromarone metabolize into this compound?
A9: While earlier studies suggested debromination of Benzbromarone to this compound [], later research refuted this claim [, ]. Studies involving human subjects confirmed the absence of this compound in plasma and bile after Benzbromarone administration [, ].
Q10: What in vitro models have been used to study this compound?
A10: this compound's effects have been investigated using various in vitro models, including isolated rat hepatocytes, isolated rat liver mitochondria [, ], cultured human umbilical vein endothelial cells [], and cultured human arterial smooth muscle cells [].
Q11: What in vivo models have been used in this compound research?
A11: Research on this compound utilizes various in vivo models, including rats [, , , ], dogs [], rabbits [, , ], guinea pigs [], and zebrafish embryos [], to study its effects on various physiological processes.
Q12: Are there clinical trials available for this compound?
A12: Clinical studies have investigated the therapeutic potential of this compound. For example, a pilot study on male patients with intermittent claudication demonstrated a statistically significant increase in painless walking distance after four weeks of this compound treatment [].
Q13: What are the potential adverse effects associated with this compound?
A13: this compound has been associated with hepatotoxicity, potentially leading to severe liver injury, including hepatitis and cirrhosis [, , , , , ]. The mechanism of toxicity likely involves mitochondrial damage within liver cells [, ].
Q14: What analytical techniques are used to detect and quantify this compound?
A14: Several analytical techniques have been employed to detect and quantify this compound and its metabolites in biological samples, including:
- High-performance liquid chromatography (HPLC) [, , ]: Used to separate and quantify this compound in serum, urine, and pharmaceutical formulations.
- Gas chromatography-mass spectrometry (GC-MS) [, , ]: Employed to identify and quantify this compound and its metabolites in plasma and urine samples.
- Thin-layer chromatography (TLC) []: Used to separate and identify this compound and other benzofuran derivatives in human plasma.
Q15: Does this compound interact with drug transporters?
A15: Research suggests that this compound potentially inhibits P-glycoprotein (P-gp), a drug efflux transporter, which could contribute to increased intracellular accumulation of certain drugs, including cyclophosphamide [].
Q16: Are there alternatives to this compound for treating gout?
A16: Yes, several alternatives to this compound are available for gout treatment. These include other uricosuric drugs like Probenecid and Sulfinpyrazone, as well as xanthine oxidase inhibitors like Allopurinol and Febuxostat [].
Q17: When was this compound first introduced as a uricosuric agent?
A17: While the precise year of introduction is not specified in the provided research, this compound has been studied and used clinically for several decades, with research dating back to the late 20th century. Studies published in the 1970s and 1980s explored its uricosuric action and pharmacokinetic properties [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.